(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490276
InChI: InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
SMILES: C1=CC(=CC(=C1)Br)C(CO)N.Cl
Molecular Formula: C8H11BrClNO
Molecular Weight: 252.53 g/mol

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

CAS No.:

Cat. No.: VC13490276

Molecular Formula: C8H11BrClNO

Molecular Weight: 252.53 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride -

Specification

Molecular Formula C8H11BrClNO
Molecular Weight 252.53 g/mol
IUPAC Name (2R)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Standard InChI Key MIVIGGHRMIPLJI-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)[C@H](CO)N.Cl
SMILES C1=CC(=CC(=C1)Br)C(CO)N.Cl
Canonical SMILES C1=CC(=CC(=C1)Br)C(CO)N.Cl

Introduction

Structural and Stereochemical Characteristics

The compound’s core structure features a 3-bromophenyl group attached to a chiral carbon center within an ethanolamine framework. The (R)-configuration at this center is essential for its biological activity and synthetic utility . Key structural attributes include:

Molecular Composition

The hydrochloride salt form has the molecular formula C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol . This contrasts with the free base form, which lacks the chloride counterion and has a molecular weight of 216.07 g/mol . The addition of hydrochloric acid enhances the compound’s stability and solubility in polar solvents .

Table 1: Molecular Data Comparison

PropertyFree Base Hydrochloride Salt
Molecular FormulaC₈H₁₀BrNOC₈H₁₁BrClNO
Molecular Weight (g/mol)216.07252.54
IUPAC Name(2R)-2-amino-2-(3-bromophenyl)ethan-1-ol(R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

Stereochemical Configuration

The (R)-enantiomer is synthesized via asymmetric reduction or enzymatic resolution to ensure optical purity, as demonstrated in patent EP0924193A1 . This configuration is critical for binding to β3-adrenergic receptors, where even minor stereochemical deviations drastically reduce efficacy .

Synthesis and Manufacturing Processes

The production of (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride involves multi-step organic reactions emphasizing enantioselectivity.

Key Synthetic Routes

  • Asymmetric Reduction: A ketone precursor, 2-(3-bromophenyl)glyoxylic acid, undergoes catalytic hydrogenation using chiral catalysts like ruthenium-BINAP complexes to yield the (R)-amino alcohol .

  • Enzymatic Resolution: Racemic mixtures are treated with acylase enzymes to hydrolyze specific enantiomers, isolating the desired (R)-form .

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and storage stability .

Process Optimization

Patent EP0924193A1 highlights the use of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives as intermediates, underscoring the role of (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride in synthesizing anti-obesity agents . Yield improvements (>90%) are achieved via solvent screening (e.g., ethyl acetate/water biphasic systems) and temperature control .

Physicochemical Properties

The compound’s physical attributes influence its handling and application in synthetic workflows.

Table 2: Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling Point341.6±27.0°C (base)
Density1.5±0.1 g/cm³ (base)
SolubilitySoluble in polar solvents (methanol, water)
Flash Point160.4±23.7°C (base)

The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage conditions . Its vapor pressure of 0.0±0.8 mmHg at 25°C indicates low volatility, reducing inhalation hazards .

Applications in Pharmaceutical Development

(R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a linchpin in synthesizing β3-adrenergic receptor agonists. These agonists target metabolic disorders by enhancing lipolysis and insulin sensitivity .

Role in Anti-Obesity Agents

The compound’s (R,R)-configured derivatives exhibit 47-fold higher activity than their (S,S)-counterparts in receptor binding assays . For example, 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt (a derivative) shows potent anti-diabetic effects in preclinical models .

Intermediate in Asymmetric Synthesis

Its primary amine and hydroxyl groups serve as handles for introducing alkyl or aryl substituents via reductive amination or nucleophilic substitution . This versatility enables the construction of complex pharmacophores with tailored pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator